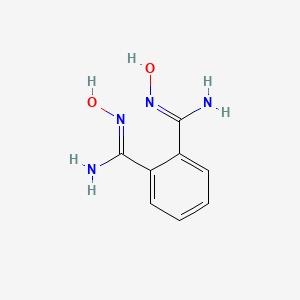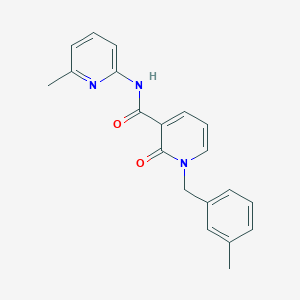
3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propanoic acid” is a chemical compound. It is also known as 2,2-Bis(trifluoromethyl)acetic acid . It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular formula of “3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propanoic acid” is C12H10F3NO3 . The molecular weight is 273.21 .Scientific Research Applications
1. Synthesis and Chemical Properties
- Synthesis of Heterocyclic Compounds : The compound has been utilized in the synthesis of heterocyclic compounds, such as pyrazole and isoxazole derivatives. These compounds represent a new type of glutamate-like 3-(trihalomethylated-1,2-azol-3-yl)propanoate, indicating the compound's utility in producing novel chemical structures (Flores et al., 2014).
- Formation of α-CF3-substituted Acids and Derivatives : Another application is in the formation of α-CF3-substituted α-methoxy-α-(furan-2-yl) acetic acids and their derivatives. This process involves the CuI-catalyzed [3+2]-cycloaddition reaction of organic azides with CF3-substituted acetylene, demonstrating its role in complex organic synthesis (Vasilyeva & Vorobyeva, 2020).
2. Biological Activity
- Antimicrobial Activity of Schiff Bases : The compound has been used in the creation of Schiff bases with noted antimicrobial properties. These bases were synthesized from Tryptophan and various aldehydes, showcasing the compound's potential in developing antimicrobial agents (Radhakrishnan et al., 2020).
- Inhibitor Lead Compounds for Fructose-1,6-bisphosphatase : This compound has been identified as a potential inhibitor lead compound for fructose-1,6-bisphosphatase (FBPase), an enzyme relevant in glucose metabolism. It was part of a screened group of compounds including various substituted pyrazoles, pyrroles, indoles, and carbazoles (Rudnitskaya et al., 2009).
3. Structural and Conformational Studies
- Conformational Analysis : The compound has been studied for its conformational properties, particularly in relation to its fluorinated carboxylic acid group. These studies help understand its structural behavior and differences compared to other fluorinated carboxylic acids (Thomas et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the effects could be diverse and significant .
properties
IUPAC Name |
3,3,3-trifluoro-2-(5-methoxy-1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO3/c1-19-6-2-3-9-7(4-6)8(5-16-9)10(11(17)18)12(13,14)15/h2-5,10,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISMSLRMPLYZJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(1H-1,2,4-triazol-1-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2610747.png)
![N-(2-furylmethyl)-4-[2-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2610748.png)


![(4-(Methylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2610753.png)
![1-ethyl-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2610754.png)
![6-[(3-Chloro-4-methylphenyl)sulfonyl]-2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2610757.png)
![1-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2610758.png)
![6-[5-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2610759.png)
![[4-[(E)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzenesulfonate](/img/structure/B2610760.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2610763.png)
![5-(3-methoxyphenyl)-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazolidine-3-carboxamide](/img/structure/B2610769.png)